5'-Tert-butyl-(1,1',3',1'')terphenyl-4'-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is an organic compound with the molecular formula C22H23N and a molecular weight of 301.435 g/mol . This compound is part of the terphenyl family, which consists of three benzene rings connected in a linear arrangement. The tert-butyl group and the amine group attached to the terphenyl structure confer unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of Friedel-Crafts alkylation reactions, where benzene rings are sequentially added.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems to monitor reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated terphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Wirkmechanismus
The mechanism of action of 5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-2’-ylamine: Similar structure but with the amine group at a different position.
5’-Tert-butyl-2’-nitro-(1,1’,3’,1’')terphenyl: Contains a nitro group instead of an amine group.
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Different core structure but similar functional groups.
Uniqueness
5’-Tert-butyl-(1,1’,3’,1’‘)terphenyl-4’-ylamine is unique due to its specific arrangement of the tert-butyl and amine groups on the terphenyl backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
173282-40-1 |
---|---|
Molekularformel |
C22H23N |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2-tert-butyl-4,6-diphenylaniline |
InChI |
InChI=1S/C22H23N/c1-22(2,3)20-15-18(16-10-6-4-7-11-16)14-19(21(20)23)17-12-8-5-9-13-17/h4-15H,23H2,1-3H3 |
InChI-Schlüssel |
FIHMYVZXXHDELT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1N)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.